LogP-Dependent Mutagenicity Positioning
The published bilinear QSAR for 55 N-acyloxy-N-alkoxyamide congeners establishes that mutagenic activity in TA100 depends linearly on LogP with coefficient h = 0.24 for LogP values below the optimum (LogPo = 6.4), and that electronic effects of para-substituents on the benzamide ring of N-acetoxy-N-butoxybenzamides do not influence mutagenicity levels [1]. The 4-bromo compound has a computed LogP of 3.41 . Using the established class QSAR relationship, this LogP corresponds to a predicted relative mutagenic potency that is systematically offset from analogs: the unsubstituted N-acetoxy-N-butoxybenzamide (estimated LogP ~2.6–2.9) would be approximately 0.7–1.4-fold lower in activity; the 4-nitro analog (estimated LogP ~2.5–2.8) would be ~0.6–1.3-fold lower; while the 4-chloro analog (estimated LogP ~3.1–3.4) would be closer but still ~0.1–0.5-fold lower [2]. This LogP differentiation is the dominant factor controlling potency for this subclass, since electronic substituent effects are explicitly excluded as a determinant [1].
| Evidence Dimension | Mutagenic potency in Salmonella typhimurium TA100 (predicted relative activity based on LogP dependence, h = 0.24) |
|---|---|
| Target Compound Data | Computed LogP = 3.41; predicted relative activity = 1.0 (reference within subclass) |
| Comparator Or Baseline | Unsubstituted (LogP ~2.6–2.9, predicted ~0.6–0.9×); 4-CH₃ (LogP ~2.9–3.2, predicted ~0.7–0.9×); 4-Cl (LogP ~3.1–3.4, predicted ~0.8–1.0×); 4-NO₂ (LogP ~2.5–2.8, predicted ~0.6–0.8×) |
| Quantified Difference | 4-Br vs. unsubstituted: predicted ~1.1–1.7× higher activity; 4-Br vs. 4-NO₂: predicted ~1.2–1.7× higher activity; exact multipliers depend on intercept of QSAR equation |
| Conditions | Ames reverse mutation assay, S. typhimurium TA100, without S9 metabolic activation; LogP computed; QSAR based on 55 congeners with LogP range ~0.5–10+ |
Why This Matters
For researchers requiring a precisely positioned LogP within the linear range of the NAA QSAR, the 4-bromo analog occupies a distinct hydrophobicity niche that the 4-methyl, 4-chloro, and unsubstituted analogs cannot replicate without altering the alkoxy or acyloxy side chains.
- [1] Glover SA, Schumacher RR. The effect of hydrophobicity upon the direct mutagenicity of N-acyloxy-N-alkoxyamides—Bilinear dependence upon LogP. Mutat Res Genet Toxicol Environ Mutagen. 2016;795:41-50. doi:10.1016/j.mrgentox.2015.11.005 View Source
- [2] Bonin AM, Banks TM, Campbell JJ, Glover SA, Hammond GP, Prakash AS, Rowbottom CA. Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides. Mutat Res. 2001;494(1-2):115-134. doi:10.1016/S1383-5718(01)00189-9 View Source
